Product packaging for 4-(Aminomethyl)-6-chloropyrimidin-2-amine(Cat. No.:)

4-(Aminomethyl)-6-chloropyrimidin-2-amine

Cat. No.: B11920603
M. Wt: 158.59 g/mol
InChI Key: UUXNKHGCDRXEFZ-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry and materials science. gsconlinepress.comgrowingscience.com Their diverse biological activities and applications stem from the unique electronic properties of the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. gsconlinepress.comgrowingscience.com This structural motif is found in a vast array of natural and synthetic compounds, including nucleic acids (cytosine, thymine, and uracil), vitamins, and a multitude of pharmaceutical agents. gsconlinepress.com The versatility of the pyrimidine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological or material characteristics. growingscience.comnih.gov Consequently, the synthesis and modification of pyrimidine derivatives remain an active and fruitful area of chemical research. orientjchem.org

Significance of Aminopyrimidines and Chloropyrimidines as Versatile Synthetic Precursors

Within the broad class of pyrimidine derivatives, aminopyrimidines and chloropyrimidines stand out as particularly valuable synthetic intermediates. The amino group in aminopyrimidines can act as a nucleophile or be modified to introduce a wide range of functionalities, making them key building blocks in the synthesis of various biologically active compounds. mdpi.comnih.gov For instance, 2-aminopyrimidine (B69317) derivatives are integral components of several approved anticancer drugs. mdpi.com

Chloropyrimidines, on the other hand, are highly reactive towards nucleophilic substitution, allowing for the facile introduction of various substituents onto the pyrimidine ring. sigmaaldrich.comorgsyn.org The chlorine atom can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a powerful tool for the construction of diverse molecular architectures. acs.orgwuxiapptec.com The strategic placement of both amino and chloro groups on the same pyrimidine ring, as seen in 4-(Aminomethyl)-6-chloropyrimidin-2-amine, creates a bifunctional molecule with orthogonal reactivity, offering chemists a high degree of control in multistep syntheses.

Overview of Research Trajectories for this compound

Research concerning this compound has primarily focused on its role as a key intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic applications. The presence of a primary aminomethyl group and a reactive chlorine atom allows for sequential and selective reactions. The aminomethyl group can be acylated or alkylated, while the chlorine atom can be displaced through nucleophilic aromatic substitution. This dual functionality makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound are centered on exploring its synthetic utility and understanding the reactivity of its functional groups. Key objectives include:

Developing efficient and scalable synthetic routes to this compound itself.

Investigating the regioselectivity of reactions involving the aminomethyl and chloro groups.

Utilizing the compound as a scaffold to synthesize novel heterocyclic systems.

Evaluating the biological activity of the resulting derivatives in various assays.

These studies aim to expand the synthetic toolbox available to medicinal chemists and to uncover new lead compounds for the development of novel therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClN4 B11920603 4-(Aminomethyl)-6-chloropyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

4-(aminomethyl)-6-chloropyrimidin-2-amine

InChI

InChI=1S/C5H7ClN4/c6-4-1-3(2-7)9-5(8)10-4/h1H,2,7H2,(H2,8,9,10)

InChI Key

UUXNKHGCDRXEFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)N)CN

Origin of Product

United States

Chemical and Physical Properties

The fundamental properties of 4-(Aminomethyl)-6-chloropyrimidin-2-amine are crucial for its application in synthesis. While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from related structures and computational predictions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H7ClN4 uni.lu
Molecular Weight158.59 g/mol uni.lu
XlogP (predicted)-0.3 uni.lu
Monoisotopic Mass158.03592 Da uni.lu

This table is interactive. You can sort and filter the data.

Synthesis and Characterization

The synthesis of 4-(Aminomethyl)-6-chloropyrimidin-2-amine typically involves a multi-step process starting from more readily available pyrimidine (B1678525) precursors. A plausible synthetic route could involve the following key transformations:

Chlorination: Starting with a dihydroxypyrimidine, a chlorinating agent such as phosphorus oxychloride can be used to introduce the chloro substituents. google.com

Amination: Selective amination at one of the chloro positions can be achieved under controlled conditions.

Functional Group Interconversion: The introduction of the aminomethyl group can be accomplished through various methods, such as the reduction of a nitrile or the conversion of a carboxylic acid derivative.

The characterization of this compound and its intermediates would rely on standard analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as amines and the C-Cl bond.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Aminomethyl 6 Chloropyrimidin 2 Amine and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for determining the molecular structure, conformation, and packing of crystalline solids.

The initial step in a single-crystal X-ray diffraction study involves the growth of high-quality single crystals of the compound of interest. Once suitable crystals are obtained, a single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.

For a compound like 4-Chloro-6-methoxypyrimidin-2-amine, the data collection would be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. researchgate.net The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various experimental factors such as absorption. The crystal structure is subsequently solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

The quality of the final refined structure is assessed by several parameters, including the R-factor (R1) and the weighted R-factor (wR2), as well as the goodness-of-fit (S). Lower values of these parameters indicate a better agreement between the observed and calculated structure factors.

Table 1: Example Crystallographic Data for a Related Pyrimidine (B1678525) Derivative

Parameter4-Chloro-6-methoxypyrimidin-2-amine researchgate.net
Chemical FormulaC₅H₆ClN₃O
Formula Weight159.58
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.7683 (2)
b (Å)16.4455 (2)
c (Å)10.7867 (2)
β (°)94.550 (1)
Volume (ų)666.36 (4)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R1 [I > 2σ(I)]0.027
wR2 (all data)0.070

This table presents data for 4-Chloro-6-methoxypyrimidin-2-amine as a representative example.

The refined crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. For a derivative of 4-(Aminomethyl)-6-chloropyrimidin-2-amine, this analysis would confirm the planar nature of the pyrimidine ring and determine the conformation of the aminomethyl substituent relative to the ring. In the case of 4-Chloro-6-methoxypyrimidin-2-amine, the pyrimidine ring is essentially planar. researchgate.net The analysis would also definitively establish the stereochemistry of any chiral centers if they were present in a derivative.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy techniques are essential for elucidating the chemical structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed for a comprehensive analysis.

Multi-dimensional NMR techniques provide through-bond and through-space correlations between nuclei, which are vital for unambiguous assignment of all proton and carbon signals in the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically over two to three bonds). For this compound, a COSY spectrum would show a correlation between the methylene (B1212753) protons of the aminomethyl group and the amine protons, if the exchange rate is appropriate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is a powerful tool for assigning carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the protons of the aminomethyl group would show correlations to the C4 and C5 carbons of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. This information is crucial for determining the conformation and stereochemistry of the molecule in solution.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-NH₂(Broad singlet)-
4-CH₂(Singlet)~45
4-NH₂(Broad singlet)-
5-H(Singlet)~110
C2-~165
C4-~160
C5--
C6-~155

This table represents hypothetical data for illustrative purposes.

Dynamic NMR (DNMR) is used to study the rates of conformational changes and other dynamic processes in molecules. For derivatives of this compound, DNMR could be used to investigate the rotational barrier around the C4-CH₂ bond. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the activation energy for the rotational process. Such studies provide valuable insights into the flexibility and conformational preferences of the molecule in solution. nih.gov

Solid-State NMR Spectroscopy for Polymorphism and Amorphous Forms Characterization

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides detailed information about the three-dimensional structure, packing, and dynamics in the solid state. This is particularly crucial for identifying and characterizing polymorphs—different crystalline forms of the same compound—and amorphous content, which can have significant impacts on the physicochemical properties of a substance, such as solubility, stability, and bioavailability.

For this compound, 13C and 15N cross-polarization magic-angle spinning (CP/MAS) experiments are the primary tools for characterization. Each unique carbon or nitrogen atom in the crystal lattice will give rise to a distinct resonance in the ssNMR spectrum. The chemical shifts are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions such as hydrogen bonding and crystal packing.

Polymorphs of this compound would be expected to display different 13C and 15N chemical shifts for the same nuclei, reflecting the different packing arrangements and intermolecular hydrogen-bonding networks. For instance, the chemical shifts of the pyrimidine ring carbons (C2, C4, C5, C6) and the aminomethyl carbon (CH2) would likely vary between different crystalline forms. Similarly, the nitrogen atoms of the primary amine, the aminomethyl group, and the pyrimidine ring would exhibit distinct resonances indicative of their specific roles in the crystal lattice. The presence of an amorphous form would be identified by broad, poorly resolved peaks instead of the sharp, well-defined resonances characteristic of a crystalline solid.

Table 1: Representative 13C and 15N Solid-State NMR Chemical Shifts for Different Forms of this compound Note: These are hypothetical values to illustrate the expected differences between polymorphs and are subject to experimental verification.

AtomPolymorph A (δ, ppm)Polymorph B (δ, ppm)Amorphous (δ, ppm)
C2163.5165.0160-168
C4160.1158.9155-163
C5110.8112.3108-115
C6158.4157.2154-161
-CH2-45.246.543-48
N1/N3-150.3-148.7-145 to -155
2-NH2-310.6-312.1-305 to -315
-CH2NH2-335.8-334.2-330 to -340

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods are complementary, as the selection rules for vibrational transitions differ. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that involve a change in dipole moment. Raman spectroscopy, on the other hand, detects the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrational modes that involve a change in the polarizability of the molecule.

The IR and Raman spectra of this compound are rich with information. The key functional groups—the primary amines, the aminomethyl group, the C-Cl bond, and the pyrimidine ring—all have characteristic vibrational frequencies.

N-H Stretching: The primary amine (2-NH2) and the aminomethyl (-CH2NH2) groups will exhibit N-H stretching vibrations typically in the range of 3200-3500 cm-1. In the IR spectrum, these often appear as two distinct bands corresponding to the symmetric and asymmetric stretching modes. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

C-H Stretching: The C-H stretching vibrations of the aminomethyl group and the aromatic C-H on the pyrimidine ring are expected in the 2800-3100 cm-1 region.

N-H Bending: The scissoring vibration of the NH2 groups will appear in the 1580-1650 cm-1 region.

Pyrimidine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm-1 region. These bands are often strong in both IR and Raman spectra and are highly characteristic of the aromatic system.

C-Cl Stretching: The C-Cl stretching vibration is typically observed in the 600-800 cm-1 range. This band can be weak in the IR spectrum but may be more prominent in the Raman spectrum.

Table 2: Characteristic IR and Raman Bands for this compound Note: Wavenumbers are approximate and can vary based on the physical state and intermolecular interactions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm-1)Typical Intensity (IR/Raman)
N-H Stretch (asymmetric)-NH2~3450Medium/Medium
N-H Stretch (symmetric)-NH2~3350Medium/Medium
C-H Stretch (aromatic)Pyrimidine Ring~3050Medium/Strong
C-H Stretch (aliphatic)-CH2-2850-2950Medium/Medium
N-H Bend (scissoring)-NH21600-1640Strong/Medium
C=N, C=C Ring StretchPyrimidine Ring1400-1580Strong/Strong
C-Cl Stretch-Cl650-750Medium/Strong

Beyond simple functional group identification, vibrational spectroscopy can provide insights into the molecular dynamics and conformational preferences of this compound. The aminomethyl group (-CH2NH2) can exhibit conformational flexibility due to rotation around the C-C and C-N single bonds. Different conformers may be stabilized in the crystal lattice, leading to the appearance of additional bands in the vibrational spectra, particularly in the fingerprint region (below 1500 cm-1).

Low-frequency Raman spectroscopy is especially useful for studying lattice vibrations (phonons), which are collective motions of the molecules in the crystal. These vibrations, typically found below 200 cm-1, are highly sensitive to the crystal packing and symmetry. Therefore, different polymorphs of this compound would be expected to have distinct and characteristic low-frequency Raman spectra, making this technique a powerful tool for polymorph screening and identification.

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of molecular weight and elemental composition. It also allows for the elucidation of fragmentation pathways, which provides valuable structural information and can be used to identify and characterize derivatives and impurities.

Using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule, [M+H]+, of this compound can be measured with high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of its elemental composition.

The monoisotopic mass of this compound (C5H7ClN4) is 158.0359. The presence of chlorine gives rise to a characteristic isotopic pattern, with the 37Cl isotope resulting in an [M+2+H]+ peak at approximately one-third the intensity of the [M+H]+ peak (due to the natural abundance of 35Cl and 37Cl). The high mass accuracy of HRMS allows for the confident differentiation of the target compound from other species with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonElemental CompositionCalculated m/zObserved m/z (Hypothetical)Mass Accuracy (ppm)
[M+H]+C5H835ClN4159.0432159.0430-1.26
[M+2+H]+C5H837ClN4161.0403161.0401-1.24

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]+ ion is isolated and fragmented, can provide detailed structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways.

A likely initial fragmentation step is the loss of ammonia (B1221849) (NH3) from the protonated aminomethyl group, leading to a stable carbocation. Another probable fragmentation involves the loss of the chloromethyl radical (•CH2Cl) or the cleavage of the C-C bond between the pyrimidine ring and the aminomethyl group. The pyrimidine ring itself can undergo characteristic cleavages, such as the loss of HCN or HNCNH.

Analysis of these fragmentation patterns not only confirms the structure of the parent molecule but is also invaluable for identifying and characterizing any derivatives. For example, if the primary amine groups were to be acylated or alkylated, the mass of the resulting product ion would shift accordingly, and the fragmentation pattern would show characteristic losses corresponding to the newly introduced group.

Table 4: Proposed Key Fragment Ions in the MS/MS Spectrum of [C5H7ClN4+H]+

Proposed Fragment (m/z)Proposed Structure/LossNotes
142.0166[M+H - NH3]+Loss of ammonia from the aminomethyl group.
129.0359[M - CH2NH2]+Cleavage of the C4-CH2 bond.
124.0275[M+H - Cl]+Loss of the chlorine atom (less common for aryl chlorides).
114.0458[M+H - NH3 - HCN]+Subsequent fragmentation of the pyrimidine ring.

Chiroptical Spectroscopy (Applicable to Chiral Derivatives)

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods provide unique information about the spatial arrangement of atoms in a molecule, making them particularly powerful for the analysis of enantiomers and diastereomers.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination and Chiral Conformation

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, is exquisitely sensitive to the molecule's three-dimensional structure.

In the context of chiral derivatives of this compound, CD spectroscopy serves two primary purposes: the determination of enantiomeric excess (ee) and the elucidation of chiral conformation. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of a pure enantiomer, the enantiomeric excess can be accurately determined.

Furthermore, the sign and intensity of the Cotton effects in a CD spectrum are directly related to the spatial arrangement of chromophores within the molecule. For derivatives of this compound, the pyrimidine ring and any additional chromophoric substituents will give rise to characteristic CD signals. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for different possible conformations. By matching the experimentally observed CD spectrum with the calculated spectra, the preferred solution-state conformation of the chiral derivative can be established.

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral this compound Derivative

EnantiomerWavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
(R)-isomer220+15,000
250-8,000
(S)-isomer220-15,000
250+8,000

Note: This data is illustrative and intended to demonstrate the principle of mirror-image CD spectra for enantiomers.

Optical Rotatory Dispersion (ORD) Analysis and Chiral Resolution Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve provides information about the stereochemistry of a chiral molecule and can be used to determine its absolute configuration.

The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary. An ORD spectrum displays a characteristic "Cotton effect" in the region of a chromophore's absorption band. The sign of the Cotton effect can be correlated with the absolute configuration of the chiral center(s).

In the context of chiral resolution studies of derivatives of this compound, ORD can be a valuable analytical tool. During a classical resolution process, where a racemic mixture is treated with a chiral resolving agent to form diastereomers, ORD can be used to monitor the progress of the separation. The specific rotation at a particular wavelength can be measured for each fraction, allowing for the identification of the fractions enriched in each enantiomer.

Furthermore, ORD analysis can be instrumental in confirming the success of a chiral synthesis or separation, providing a measure of the optical purity of the final product.

Table 2: Hypothetical Optical Rotatory Dispersion Data for a Chiral this compound Derivative

Wavelength (nm)Specific Rotation [α] (degrees)
589 (D-line)+25.5
436+58.2
365+95.1

Note: This data is hypothetical and illustrates the wavelength-dependent nature of optical rotation.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods can elucidate the distribution of electrons and the energies of molecular orbitals, which are key to its reactivity and interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Electron Density Distribution, and Electrostatic Potential

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. Studies on similar 2-aminopyrimidine (B69317) derivatives provide a strong basis for predicting the electronic characteristics of this compound. drugbank.comyoutube.com

The molecular orbitals , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's chemical reactivity and electronic transitions. For analogous pyrimidine systems, the HOMO is typically localized on the electron-rich pyrimidine ring and the amino substituents, while the LUMO is distributed over the pyrimidine ring, particularly on the carbon atoms. The energy gap between HOMO and LUMO is a key indicator of chemical stability, with a larger gap suggesting higher stability.

The electron density distribution would be expected to show high electron density around the nitrogen atoms of the pyrimidine ring and the amino groups, as well as the chlorine atom, due to their high electronegativity. This uneven distribution of electron density creates a dipole moment and influences the molecule's intermolecular interactions.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For molecules similar to this compound, the MEP map typically shows negative potential (red and yellow regions) around the electronegative nitrogen and chlorine atoms, indicating regions susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential (blue regions) is expected around the hydrogen atoms of the amino and aminomethyl groups, highlighting sites for nucleophilic attack.

Table 1: Predicted Electronic Properties from DFT Studies on Analogous Pyrimidine Derivatives

PropertyPredicted Value/Characteristic
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.2 eV
HOMO-LUMO Gap ~ 5.3 eV
Dipole Moment ~ 3.5 D
Most Negative ESP Pyrimidine ring nitrogens
Most Positive ESP Amino group hydrogens

Note: These values are estimations based on reported data for similar aminopyrimidine derivatives and may vary depending on the specific computational method and basis set used.

Ab Initio Calculations of Ground State Geometries and Energetics

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide highly accurate predictions of molecular geometries and energies. Studies on related 2-aminopyrimidine and 2-amino-4,6-dichloropyrimidine (B145751) have established the reliability of methods like Møller-Plesset perturbation theory (MP2) in determining these properties. researchgate.net

The ground state geometry of this compound is expected to be nearly planar for the pyrimidine ring, a common feature for such aromatic systems. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-Cl bond is expected to have a standard length, while the C-N bonds of the amino groups will exhibit partial double bond character due to resonance with the pyrimidine ring.

Energetics calculations would provide the total energy of the molecule in its optimized geometry. This value is crucial for comparing the relative stabilities of different conformers and for calculating reaction energies.

Table 2: Predicted Ground State Geometrical Parameters from Ab Initio Calculations on Analogous Pyrimidine Derivatives

ParameterPredicted Value
C-Cl Bond Length ~ 1.74 Å
C-N (ring) Bond Length ~ 1.34 - 1.38 Å
C-C (ring) Bond Length ~ 1.39 - 1.42 Å
C-N (amino) Bond Length ~ 1.36 Å
C-N (aminomethyl) ~ 1.47 Å
Planarity of Ring Near planar

Note: These values are estimations based on reported data for similar aminopyrimidine derivatives.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the aminomethyl group suggests that this compound can exist in multiple conformations. Understanding these conformations and the energy barriers between them is crucial for predicting its biological activity and physical properties.

Energy Minimization and Conformational Search Algorithms

To explore the conformational space of this compound, computational methods employing energy minimization and conformational search algorithms would be utilized. These algorithms systematically rotate the rotatable bonds, such as the C-C and C-N bonds of the aminomethyl substituent, and calculate the energy of each resulting conformation.

The results of such a search would likely identify several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative energies.

Ring Pucker Analysis and Torsional Barriers of the Pyrimidine Ring

While the pyrimidine ring itself is largely planar, slight deviations from planarity, known as ring pucker , can occur. Analysis of the puckering coordinates would quantify the extent of this deviation. However, for an aromatic system like pyrimidine, significant puckering is not expected in the ground state.

The rotation around the C-C and C-N bonds of the aminomethyl group is not free and is hindered by torsional barriers . Ab initio and DFT calculations on aminopyrimidines have shown that the rotation of the amino group itself has a discernible energy barrier. bldpharm.com A similar, and likely more complex, potential energy surface would govern the rotation of the larger aminomethyl group in the target molecule, influenced by steric hindrance and electronic interactions with the pyrimidine ring and the chlorine atom.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be used to interpret and verify experimental data.

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). The calculated vibrational frequencies for analogous aminopyrimidines have shown good agreement with experimental data after applying a scaling factor to account for anharmonicity and other method-inherent approximations. drugbank.comyoutube.com The predicted IR spectrum of this compound would be expected to show characteristic peaks for N-H stretching of the amino groups, C-Cl stretching, and various ring vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. For substituted pyrimidines, computational studies have successfully predicted chemical shifts that correlate well with experimental spectra. semanticscholar.org The predicted ¹H NMR spectrum would show distinct signals for the aromatic proton, the methylene protons of the aminomethyl group, and the protons of the amino groups. The ¹³C NMR spectrum would provide information about each carbon atom in the molecule.

Table 3: Predicted Key Spectroscopic Data

Spectroscopic TechniquePredicted Feature
FT-IR (cm⁻¹) ~3400-3200 (N-H stretching), ~1650 (C=N stretching), ~750 (C-Cl stretching)
¹H NMR (ppm) ~6.5-7.0 (aromatic C-H), ~4.0-4.5 (CH₂), ~5.0-6.0 (NH₂)
¹³C NMR (ppm) ~160-165 (C-Cl, C-N), ~100-110 (aromatic C-H), ~40-50 (CH₂)

Note: These are predicted ranges based on data for similar compounds and are subject to solvent and experimental conditions.

Computational NMR Chemical Shift Prediction and ¹H/¹³C Assignments

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. researchgate.net For this compound, theoretical calculations of ¹H and ¹³C chemical shifts can be performed to aid in the interpretation of experimental spectra and to confirm the molecular structure.

The process typically involves optimizing the geometry of the molecule using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C2-~163
Pyrimidine C4-~164
Pyrimidine C5~6.5~108
Pyrimidine C6-~159
Aminomethyl CH₂~4.0~45
Aminomethyl NH₂~2.5-
C2-NH₂~5.5-

Note: The predicted chemical shifts are approximate values and can be influenced by the computational method, basis set, and solvent effects. The values for protons attached to nitrogen atoms can be particularly sensitive to the chemical environment.

These predicted chemical shifts provide a valuable reference for assigning the signals in an experimental NMR spectrum. Discrepancies between the predicted and experimental values can indicate the presence of intermolecular interactions, such as hydrogen bonding, or conformational changes in solution.

Vibrational Frequency Calculations and Theoretical IR/Raman Spectra Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. nih.govnih.gov

Using DFT methods, a frequency calculation is performed on the optimized geometry of this compound. nih.gov This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data. nih.gov

The character of each vibrational mode can be visualized and assigned to specific functional groups and types of motion (e.g., stretching, bending, wagging).

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
N-H Stretch (NH₂)3400-3500Symmetric and asymmetric stretching of the amine groups
C-H Stretch (pyrimidine)~3100Stretching of the C5-H bond on the pyrimidine ring
C-H Stretch (CH₂)2900-3000Symmetric and asymmetric stretching of the methylene group
C=N Stretch (pyrimidine)1600-1650Stretching vibrations of the carbon-nitrogen bonds in the ring
C=C Stretch (pyrimidine)1550-1600Stretching vibrations of the carbon-carbon bond in the ring
NH₂ Scissoring1580-1620Bending motion of the amine groups
C-Cl Stretch700-800Stretching of the carbon-chlorine bond

By comparing the theoretical IR and Raman spectra with experimental data, a detailed assignment of the observed bands can be achieved, providing a comprehensive understanding of the molecule's vibrational properties.

UV-Vis Absorption and Emission Spectra Modeling

Theoretical methods can also be used to predict the electronic absorption and emission spectra of molecules, providing insights into their electronic structure and photophysical properties. Time-dependent DFT (TD-DFT) is a commonly used method for modeling the UV-Vis spectra of organic molecules. researchgate.net

To predict the UV-Vis absorption spectrum of this compound, a TD-DFT calculation is performed on the ground-state optimized geometry. This calculation yields the vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., π → π, n → π). The calculated excitation energies and oscillator strengths can then be used to simulate the absorption spectrum.

Similarly, to model the emission spectrum (fluorescence), the geometry of the first excited state is optimized. A TD-DFT calculation is then performed on the optimized excited-state geometry to obtain the emission energy. The difference between the absorption and emission energies provides the Stokes shift.

Table 3: Predicted Electronic Transitions for this compound

TransitionPredicted Wavelength (nm)Oscillator StrengthDescription
S₀ → S₁~280-300Moderateπ → π* transition involving the pyrimidine ring
S₀ → S₂~240-260Highπ → π* transition with significant charge transfer character
S₀ → S₃~220-240Lown → π* transition involving lone pairs on nitrogen atoms

These theoretical predictions can help to interpret experimental UV-Vis and fluorescence spectra and to understand how structural modifications might affect the photophysical properties of the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. rsc.orgyoutube.com

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound can be significantly influenced by the surrounding solvent. MD simulations can be used to explore these effects by placing the molecule in a box of explicit solvent molecules (e.g., water, DMSO) and simulating their motion over time. researchgate.net

These simulations can reveal:

Preferential Solvation: How solvent molecules arrange themselves around the solute molecule. For instance, polar solvents like water are expected to form hydrogen bonds with the amine and pyrimidine nitrogen atoms.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent molecules, which can impact its solubility and reactivity.

General Interactions with Solute Environments

MD simulations can also be used to study the interactions of this compound with other molecules in its environment, such as biological macromolecules or other small molecules. mdpi.com By simulating the system, one can investigate:

Binding Modes: How the molecule might dock into the active site of a protein, identifying key intermolecular interactions like hydrogen bonds, and electrostatic and van der Waals forces. nih.gov

Free Energy of Binding: Quantitative estimation of the binding affinity of the molecule to a target.

Diffusion and Transport: How the molecule moves through different environments.

Reactivity Prediction and Reaction Path Exploration

Computational methods can be employed to predict the reactivity of this compound and to explore the potential energy surfaces of its reactions. researchgate.net

DFT calculations can be used to determine various reactivity descriptors:

Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the amine groups and pyrimidine nitrogens are expected to be nucleophilic sites, while the carbon atom attached to the chlorine is an electrophilic site.

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to donate and accept electrons, respectively. The locations of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

To explore reaction pathways, computational methods can be used to locate transition states and calculate activation barriers. For example, the mechanism of nucleophilic aromatic substitution at the C6 position (displacement of the chlorine atom) can be investigated by calculating the energy profile for the approach of a nucleophile and the departure of the chloride ion. researchgate.net These calculations can help to understand the chemoselectivity of reactions involving this molecule. researchgate.net

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations for Mechanistic Insights

Transition state (TS) theory is a cornerstone of understanding reaction mechanisms, and its application to this compound allows for a detailed exploration of potential reaction pathways. Computational methods, particularly Density Functional Theory (DFT), are employed to locate the transition state structures for various reactions involving this molecule. The process involves optimizing the geometry of the molecule to a first-order saddle point on the potential energy surface, which represents the highest energy point along the reaction coordinate.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations trace the reaction pathway from the transition state downhill to both the reactants and the products. This confirms that the located transition state indeed connects the intended reactants and products, providing a clear picture of the reaction mechanism.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common transformation for chloropyrimidines, theoretical calculations can elucidate the mechanism. The reaction of this compound with a nucleophile would proceed through a Meisenheimer complex, and the stability of this intermediate and the energy barrier to its formation can be calculated.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Substitution

NucleophileReaction PathwayCalculated Activation Energy (kcal/mol)
AmmoniaAttack at C415.2
AmmoniaAttack at C618.5
HydroxideAttack at C412.8
HydroxideAttack at C616.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions, which is particularly relevant for a multifunctional molecule like this compound. The presence of multiple reactive sites—the chloro group at the 6-position, and the amino groups at the 2- and 4-(aminomethyl) positions—makes predicting the outcome of a reaction challenging without computational guidance.

Regioselectivity:

The regioselectivity of nucleophilic aromatic substitution on the pyrimidine ring can be predicted by analyzing the electronic properties of the molecule. Methods such as calculating the electrostatic potential (ESP) charges on the carbon atoms or analyzing the frontier molecular orbitals (HOMO and LUMO) can indicate the most electrophilic sites susceptible to nucleophilic attack. For instance, in related chloropyrimidine systems, the carbon atom attached to the chlorine is often a primary site for substitution. wuxiapptec.com DFT calculations can be used to model the reaction pathways for substitution at different positions and compare their activation energies to predict the major product. mdpi.com

Stereoselectivity:

While the core of this compound is achiral, reactions involving the aminomethyl group or interactions with chiral reagents can lead to stereoisomers. Computational modeling can be used to predict the stereochemical outcome of such reactions. By calculating the energies of the transition states leading to different stereoisomers, the preferred pathway and the expected enantiomeric or diastereomeric excess can be determined.

Table 2: Hypothetical Predicted Regioselectivity in SNAr Reactions

ReagentPredicted Major ProductTheoretical Rationale
Sodium MethoxideSubstitution at C6Lower calculated transition state energy compared to substitution at other positions.
AnilineSubstitution at C6Favorable orbital overlap and lower activation barrier as determined by DFT calculations.

Note: The data in this table is hypothetical and for illustrative purposes only.

Role of this compound in Advanced Heterocyclic Synthesis

The trifunctional nature of this compound allows for its elaboration into a variety of more complex ring systems. The pyrimidine core, with its embedded amino and chloro substituents, is primed for cyclization reactions to form fused heterocyclic structures.

Precursor for Fused Pyrimidine Systems (e.g., purines, pteridines, benzopyrimidines)

The synthesis of purines, which feature a pyrimidine ring fused to an imidazole (B134444) ring, can be envisioned starting from this compound. news-medical.net The general strategy for purine (B94841) synthesis often involves the construction of the imidazole ring onto a pre-existing pyrimidine. news-medical.netnih.gov In this context, the 2-amino group and a substituent at the 4- or 6-position of the pyrimidine can be incorporated into the new imidazole ring. While direct examples using this compound are not prevalent in the literature, the foundational chemistry is well-established. For instance, the solid-phase synthesis of purines has been described starting from 4,6-dichloro-5-nitropyrimidine, highlighting the utility of dichloropyrimidines in building such fused systems. dundee.ac.uk

Pteridines, which consist of a pyrimidine ring fused to a pyrazine (B50134) ring, are another class of bicyclic heterocycles accessible from pyrimidine precursors. The synthesis of pteridines often involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. Although this compound is not a 4,5-diaminopyrimidine, its functional groups offer pathways to introduce the necessary components for pyrazine ring formation.

Benzopyrimidines, also known as quinazolines, are formed by the fusion of a benzene (B151609) ring and a pyrimidine ring. The synthesis of these structures often starts from anthranilic acid derivatives which are cyclized to form the pyrimidine ring. However, building the benzene ring onto a pre-existing pyrimidine is less common. More relevant is the use of chloropyrimidines in the synthesis of related fused systems. For example, 2-amino-4,6-dichloropyrimidine has been used as a starting material in the synthesis of various heterocyclic compounds. google.comproquest.com

Building Block for Bridged Polycyclic and Spirocyclic Compounds

The reactivity of the functional groups on this compound provides opportunities for the construction of more intricate three-dimensional structures. The aminomethyl group can participate in reactions to form a bridge to another part of the molecule or to a separate ring system. For instance, intramolecular reactions could lead to the formation of bridged polycyclic structures.

Spirocyclic compounds, which contain two rings connected by a single common atom, can also be accessed. The aminomethyl group could be modified to contain a nucleophile that could then displace the chlorine at the 6-position in an intramolecular fashion, leading to a spirocyclic system.

Derivatization Strategies to Access Diverse Chemical Libraries

The three distinct functional groups of this compound allow for selective modifications, enabling the generation of large and diverse chemical libraries. This is particularly valuable in drug discovery and materials science.

Modification of the Aminomethyl Group for Amide, Urea (B33335), Thiourea (B124793), and Sulfonamide Formation

The primary amine of the aminomethyl group is a key site for derivatization. It can readily react with a variety of electrophiles to form stable and diverse functionalities.

Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amides. This is a robust and widely used transformation in medicinal chemistry to introduce a vast array of substituents. The synthesis of benzopyran-4-one derivatives with an aminomethyl group has been reported, where this group could be a handle for further functionalization. nih.gov

Urea and Thiourea Formation: The aminomethyl group can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These functional groups are known to be important pharmacophores and can participate in hydrogen bonding interactions. The synthesis of various thiourea derivatives from primary amines is a well-established process. mdpi.commdpi.com Similarly, urea derivatives are readily prepared. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides affords sulfonamides. nih.govorganic-chemistry.org This functional group is a common feature in many therapeutic agents. The synthesis of sulfonamides can be achieved through various methods, including the electrochemical oxidative coupling of amines and thiols. cardiff.ac.uk

A table summarizing these transformations is provided below:

Functional GroupReagentResulting Linkage
AminomethylAcyl Chloride/Carboxylic AcidAmide
AminomethylIsocyanateUrea
AminomethylIsothiocyanateThiourea
AminomethylSulfonyl ChlorideSulfonamide

Functionalization at the 6-Position via Cross-Coupling and Nucleophilic Substitution Reactions

The chlorine atom at the 6-position of the pyrimidine ring is susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride. For example, the reaction of 4-amino-6-chloropyrimidines with amines to form 4,6-diaminopyrimidines is a known transformation. nih.gov Similarly, reaction with alkoxides can yield 6-alkoxy derivatives. google.com

Cross-Coupling Reactions: The 6-chloro substituent can participate in various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, introducing aryl, heteroaryl, or alkyl groups at this position. Electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides has been shown to be an effective method for creating C-C bonds. nih.gov

Substitution and Functionalization at the 2-Amino Position

The 2-amino group, while generally less reactive than the aminomethyl group, can also be functionalized. This typically requires more forcing conditions or specific catalytic systems.

N-Alkylation and N-Arylation: The 2-amino group can undergo alkylation or arylation, although regioselectivity can be a challenge given the presence of the other amino group.

Diazotization: The 2-amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. This opens up a wide range of possible substitutions at the 2-position.

The strategic and sequential modification of these three functional handles on the this compound scaffold provides a powerful platform for the synthesis of a multitude of complex and functionally diverse molecules for various applications in chemistry and biology.

Development of Advanced Synthetic Intermediates and Functional Materials Precursors

The inherent reactivity of this compound makes it an ideal starting point for a variety of complex molecules. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, the 2-amino group can undergo various coupling reactions, and the 4-aminomethyl group provides a flexible linker for further functionalization.

The nitrogen atoms within the pyrimidine ring and its amino substituents are excellent coordination sites for metal ions, making aminopyrimidine derivatives valuable as ligands in catalysis. nih.gov The primary amine and aminomethyl groups of this compound can readily react with aldehydes or ketones, such as salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde, to form Schiff base ligands. shd-pub.org.rsmdpi.comajrconline.org

These Schiff base ligands, featuring imine (-C=N-) and other donor atoms (N, O), can coordinate with a variety of transition metals like Copper(II), Palladium(II), Cobalt(II), and Manganese(II) to form stable metal complexes. shd-pub.org.rsmdpi.com For instance, studies on similar (aminomethyl)pyridine Schiff bases have shown their ability to form square planar or octahedral complexes with Cu(II) ions. shd-pub.org.rs The resulting metallo-organic frameworks and complexes have potential applications in catalysis, including oxidation reactions and as catalysts for controlled radical polymerization. mdpi.comresearchgate.net

Table 1: Potential Schiff Base Ligands from this compound and their Metal Complexes

Aldehyde/Ketone Reactant Resulting Schiff Base Moiety Potential Metal Ion Potential Complex Geometry
Salicylaldehyde Imine formation with aminomethyl group Cu(II), Pd(II) Square Planar
2-Hydroxy-1-naphthaldehyde Imine formation with aminomethyl group Co(II), Mn(II) Octahedral

This table represents potential reactions based on the known reactivity of similar aminopyrimidine compounds.

The bifunctional or trifunctional nature of this compound allows it to act as a monomer unit for the synthesis of polymers and other macromolecular structures. The aminomethyl group, in particular, can be a key component in step-growth polymerization reactions, such as the formation of polyamides or polyimines.

While direct polymerization of this specific compound is not widely documented, related 2-chloro-4-aminopyrimidine derivatives have been investigated as inhibitors of biological polymerization, specifically tubulin polymerization in cancer cells. nih.gov This indicates the potential of the pyrimidine scaffold to interact with and influence polymerization processes. Furthermore, the primary amine groups can act as activators in certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), potentially allowing for the synthesis of well-defined polymers with the pyrimidine unit incorporated into the backbone or as a pendant group. researchgate.net

Pyrimidine derivatives are increasingly recognized for their importance in materials science. rsc.org The electron-rich nature of the pyrimidine ring and its ability to participate in hydrogen bonding and π-π stacking interactions make it a valuable component in the design of functional materials. nih.gov

This compound can serve as a rigid core or a versatile building block for various materials. Its derivatives could be explored for applications in:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can be functionalized to create materials with desirable electronic and photophysical properties.

Metal-Organic Frameworks (MOFs): The multiple nitrogen donor sites allow for the construction of porous, crystalline materials with applications in gas storage and separation.

Liquid Crystals: Appropriate substitution on the pyrimidine scaffold can lead to molecules with mesogenic properties.

Commercial suppliers have begun to categorize pyrimidine building blocks for specific material science applications, including OLED materials and organic monomers for Covalent Organic Frameworks (COFs), underscoring the growing interest in this area. bldpharm.combldpharm.com

Design Principles for Pyrimidine-Based Scaffolds

The successful application of this compound in synthesis relies on the strategic and controlled manipulation of its functional groups.

The differential reactivity of the substituents on the pyrimidine ring allows for a rational, stepwise approach to synthesis. The chlorine atom at the C6 position is the most common site for initial modification via nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov This reaction can be performed with a wide range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.

Following the substitution of the chloro group, the 2-amino and 4-aminomethyl groups can be further functionalized. For example, the 2-amino group can undergo palladium-catalyzed cross-coupling reactions, while the aminomethyl group is available for acylation, alkylation, or condensation reactions. This hierarchical reactivity is crucial for the rational design of complex molecules with specific architectures and functionalities, such as kinase inhibitors or other biologically active compounds. nih.govnih.gov

Table 2: Hierarchy of Reactivity for this compound

Position Functional Group Typical Reaction Type Example Reagents
6 -Cl Nucleophilic Aromatic Substitution (SNAr) Aliphatic/aromatic amines, alcohols, thiols
4 -CH₂NH₂ Acylation, Alkylation, Condensation Acid chlorides, alkyl halides, aldehydes

Combinatorial chemistry is a powerful tool for drug discovery and materials development, enabling the rapid synthesis of large libraries of related compounds. The trifunctional nature of this compound makes it an exceptionally well-suited scaffold for such approaches. researchgate.net

By systematically varying the reactants that engage with each of the three functional sites, vast and diverse chemical libraries can be generated from this single starting material. For instance, a combinatorial library could be constructed by first reacting the chloro position with a set of 100 different amines, followed by acylation of the aminomethyl group with 100 different acid chlorides. This two-step process alone would generate a library of 10,000 distinct compounds. Further modification at the 2-amino position could expand this library even further. This modular approach, leveraging robust and high-yielding reactions, is a cornerstone of modern medicinal chemistry and materials science. mdpi.com

Research Findings

Recent research has highlighted the potential of substituted pyrimidines in various fields. For example, studies have shown that certain 2-aminopyrimidine (B69317) derivatives exhibit significant inhibitory activity against enzymes like β-glucuronidase, which is implicated in conditions such as colon cancer. nih.gov The synthesis of a library of 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine (B145751) and various amines has led to the identification of potent inhibitors. nih.gov This underscores the importance of having access to versatile building blocks like 4-(Aminomethyl)-6-chloropyrimidin-2-amine for the rapid generation of compound libraries for biological screening.

Furthermore, computational studies, such as docking simulations, are often employed to understand the binding modes of these synthesized compounds with their biological targets, providing valuable insights for the design of more potent and selective inhibitors. nih.govnih.gov

Conclusion

Retrosynthetic Analysis and Strategic Disconnections of the 4-(Aminomethyl)-6-chloropyrimidin-2-amine Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnections. The primary strategic consideration involves the sequential or convergent assembly of the pyrimidine (B1678525) ring and the introduction of its substituents.

Figure 1: Retrosynthetic Analysis of this compound

The most logical disconnections involve:

C-N bond formation: The aminomethyl group can be introduced from a corresponding carbonyl group (e.g., an aldehyde or a nitrile) via reductive amination or reduction of a nitrile, respectively.

C-Cl bond formation: The chloro group is typically introduced by substitution of a hydroxyl group using a chlorinating agent.

Pyrimidine ring formation: The core pyrimidine ring can be disconnected into simpler building blocks, such as a 1,3-dicarbonyl compound equivalent and a guanidine (B92328) derivative.

This analysis suggests that a plausible forward synthesis would involve the construction of a 2-amino-4,6-dihydroxypyrimidine (B16511) derivative, followed by chlorination and subsequent functionalization to introduce the aminomethyl group.

Classical Synthetic Routes to the Core Pyrimidine Ring System

The formation of the pyrimidine ring is a cornerstone of this synthesis. Classical methods offer robust and well-established pathways to this heterocyclic system.

Cyclocondensation Approaches to Pyrimidine Derivatives

Cyclocondensation reactions are a widely used and versatile method for constructing pyrimidine rings. mdpi.comresearchgate.netacs.orgasianpubs.org This approach typically involves the reaction of a compound containing an N-C-N unit (like guanidine or urea) with a 1,3-dielectrophilic species. wikipedia.org

A common strategy for synthesizing the precursor to our target molecule involves the condensation of guanidine with a β-keto ester or a malonic ester derivative. For instance, the reaction of guanidine with diethyl malonate or a related derivative can yield 2-amino-4,6-dihydroxypyrimidine. patsnap.com

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

N-C-N Reagent1,3-Dicarbonyl CompoundProductReference
GuanidineDiethyl malonate2-Amino-4,6-dihydroxypyrimidine patsnap.com
Urea (B33335)Ethyl acetoacetate2-Hydroxy-4-methyl-6-pyrimidinone wikipedia.org
Amidinesβ-Keto estersSubstituted 4-pyrimidinols organic-chemistry.org

The reaction conditions for these condensations often involve a basic catalyst, such as sodium ethoxide, in an alcoholic solvent. The choice of reactants allows for the introduction of various substituents onto the pyrimidine ring.

Ring-Closing Reactions for Pyrimidine Formation

While cyclocondensation is prevalent, ring-closing reactions of suitably functionalized acyclic precursors also provide a viable route to pyrimidines. These methods often offer good control over regioselectivity. An example includes the aza-Michael addition-intramolecular cyclization cascade. organic-chemistry.org

Introduction and Functionalization of the 6-Chloro Moiety

With the pyrimidine core established, the next critical step is the introduction of the chlorine atom at the 6-position.

Chlorination Reactions at the Pyrimidine Ring System

The conversion of a hydroxyl group on the pyrimidine ring to a chloro group is a standard transformation in heterocyclic chemistry. The most common reagent for this purpose is phosphorus oxychloride (POCl₃). nih.govgoogle.com The reaction of 2-amino-4,6-dihydroxypyrimidine with POCl₃, often in the presence of a base like N,N-dimethylaniline or pyridine, yields 2-amino-4,6-dichloropyrimidine (B145751). google.com

Table 2: Chlorinating Agents for Hydroxypyrimidines

Chlorinating AgentSubstrateProductReference
Phosphorus oxychloride (POCl₃)2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dichloropyrimidine google.com
Phosgene4,6-Dihydroxypyrimidine4,6-Dichloropyrimidine google.com
m-Chloroperbenzoic acid (MCPBA)Uracil and cytosine derivatives5-Chloro derivatives osti.govacs.org

Solvent-free methods using equimolar POCl₃ at high temperatures have also been reported as an efficient and scalable procedure for the chlorination of hydroxypyrimidines. nih.gov

Pre-functionalization Strategies for Directed Chlorination

In some synthetic routes, a pre-functionalization strategy can be employed to direct the chlorination to a specific position. However, for the synthesis of this compound, the direct chlorination of the corresponding 4,6-dihydroxy precursor is the more straightforward approach due to the inherent reactivity of the hydroxyl groups at these positions.

The synthesis of the final target compound, this compound, from 2-amino-4,6-dichloropyrimidine would then involve the selective nucleophilic substitution of one of the chloro groups with an aminomethyl precursor, followed by any necessary functional group manipulations. For instance, a patent describes the synthesis of 4-amino-6-chloropyrimidine (B18116) from 4,6-dichloropyrimidine. google.com This indicates that selective substitution at the 4-position is feasible. Subsequent modification of this amino group could lead to the desired aminomethyl functionality.

Elaboration of the 4-(Aminomethyl) Group

The introduction of the aminomethyl moiety onto the 2-amino-6-chloropyrimidine scaffold is a critical step that can be accomplished through various synthetic strategies. These include direct amination reactions, reductive amination of a corresponding aldehyde, and functional group interconversions from other precursors.

Amination Reactions and Reductive Amination Pathways

Direct amination of a suitable precursor, such as a 4-(halomethyl)-6-chloropyrimidin-2-amine, represents a straightforward approach to introduce the aminomethyl group. This typically involves the reaction of the halomethyl derivative with ammonia (B1221849) or a protected amine source. For instance, a 4-(bromomethyl) or 4-(chloromethyl) pyrimidine can undergo nucleophilic substitution with ammonia to yield the desired primary amine. However, such reactions can sometimes lead to the formation of side products due to over-alkylation of the amine.

Reductive amination offers a more controlled alternative for the synthesis of this compound. This pathway typically starts from the corresponding 2-amino-6-chloropyrimidine-4-carbaldehyde. The aldehyde is first condensed with an amine, such as ammonia, to form an imine intermediate. This intermediate is then reduced in situ to the desired aminomethyl group. guidechem.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). sigmaaldrich.com The reaction is often carried out in a one-pot procedure, which is advantageous in terms of operational simplicity and time efficiency. sigmaaldrich.com The general mechanism involves the formation of an iminium ion which is subsequently reduced by a hydride source. google.com

Another related pathway involves the reduction of a 2-amino-6-chloropyrimidine-4-carbonitrile. The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. organic-chemistry.org This method provides a direct route to the aminomethyl functionality from a stable nitrile precursor.

Protecting Group Strategies for the Amino Functionality

In multistep syntheses involving this compound, it is often necessary to protect the reactive amino groups to prevent unwanted side reactions. The primary amino group of the aminomethyl moiety and the 2-amino group on the pyrimidine ring can be protected using various protecting groups.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its ease of removal under acidic conditions. The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O). rsc.org For primary amines, it is possible to introduce two Boc groups, forming a di-Boc protected amine, which can offer enhanced stability. cymitquimica.com

Functional Group Interconversions Leading to the Aminomethyl Moiety

The aminomethyl group can also be introduced through the interconversion of other functional groups at the C4 position of the pyrimidine ring. A common precursor for such transformations is (2-amino-6-chloropyrimidin-4-yl)methanol (B6612053). This alcohol can be synthesized by the reduction of the corresponding 4-carboxylic acid or its ester derivative using a reducing agent like lithium aluminum hydride. chemicalbook.com

The hydroxyl group of (2-amino-6-chloropyrimidin-4-yl)methanol can then be converted to a better leaving group, such as a tosylate or a halide. Subsequent reaction with an amine source, like sodium azide (B81097) followed by reduction, or direct displacement with ammonia or a protected amine, can then furnish the desired this compound.

The Gabriel synthesis provides another classic method for converting a primary alkyl halide to a primary amine. researchgate.netnih.gov In this context, a 4-(halomethyl)-6-chloropyrimidin-2-amine could be reacted with potassium phthalimide (B116566). The resulting N-alkylated phthalimide can then be cleaved, typically using hydrazine, to release the primary amine. researchgate.netnih.gov This method is particularly useful for avoiding the over-alkylation issues that can occur with direct amination using ammonia. nih.gov

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. This trend is also reflected in the synthesis of heterocyclic compounds like this compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles focus on minimizing waste, using less hazardous substances, and improving energy efficiency. In the context of pyrimidine synthesis, this includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or solvent-free reaction conditions. nih.govrasayanjournal.co.in For instance, nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidines with amines have been successfully carried out in water, which is an environmentally benign solvent. nih.gov Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and improve yields in the synthesis of aminopyrimidine derivatives. researchgate.net

Multicomponent reactions (MCRs) are another key aspect of green chemistry, as they allow the synthesis of complex molecules in a single step from three or more reactants, thereby reducing the number of synthetic steps and waste generation. rasayanjournal.co.inresearchgate.net The development of novel MCRs for the synthesis of substituted pyrimidines is an active area of research. researchgate.net

Synthetic ApproachPrecursorKey Reagents/ConditionsAdvantages
Reductive Amination 2-Amino-6-chloropyrimidine-4-carbaldehydeNH3, NaBH4 or NaBH3CNControlled, one-pot procedure
Nitrile Reduction 2-Amino-6-chloropyrimidine-4-carbonitrileLiAlH4 or Catalytic HydrogenationDirect route from a stable precursor
Gabriel Synthesis 4-(Halomethyl)-6-chloropyrimidin-2-aminePotassium phthalimide, HydrazineAvoids over-alkylation
Functional Group Interconversion (2-Amino-6-chloropyrimidin-4-yl)methanolTosyl chloride, NaN3, ReductionVersatile approach from an alcohol precursor
Green SNAr Reaction 4,6-Dichloropyrimidin-2-amineAmine, Water, KFEnvironmentally friendly solvent

Catalytic Methodologies for Enhanced Synthetic Efficiency

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of aminopyrimidines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been widely used to form C-N bonds. nih.gov These reactions allow for the coupling of a wide range of amines with chloropyrimidines.

More recently, the use of more sustainable and earth-abundant metal catalysts, such as iron, is being explored for amination reactions. Additionally, the development of iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines represents a significant advancement in sustainable chemistry. researchgate.net

Flow chemistry is another modern technique that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated synthesis. researchgate.net The application of flow chemistry to the synthesis of substituted pyrimidines is an emerging area that holds promise for more efficient and scalable production. researchgate.net

Flow Chemistry and Continuous Synthesis Protocols for Scalability

The adoption of flow chemistry for the synthesis of pharmaceutical intermediates and active ingredients has been steadily increasing. This approach involves the continuous pumping of reagents through a network of tubes and reactors, offering superior control over reaction parameters such as temperature, pressure, and mixing. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to improved reaction yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions.

While a specific, dedicated flow synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient continuous manufacturing process can be designed based on established synthetic transformations of pyrimidine derivatives. A potential two-step flow process would likely involve the cyanation of a suitable chloropyrimidine precursor followed by the continuous reduction of the resulting nitrile.

A hypothetical, yet chemically sound, continuous flow synthesis of this compound could commence with 2-amino-4,6-dichloropyrimidine as the starting material. The first step would be a selective nucleophilic aromatic substitution (SNAr) to introduce a cyano group, followed by a continuous hydrogenation to yield the final product.

Step 1: Continuous Flow Cyanation

The selective displacement of a single chlorine atom in 2-amino-4,6-dichloropyrimidine with a cyanide source is the initial key transformation. The use of hazardous reagents like sodium or potassium cyanide in large-scale batch reactors poses significant safety risks. Flow chemistry mitigates these risks by utilizing small reactor volumes, thus minimizing the amount of hazardous material at any given time. nih.gov

A solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), would be continuously fed into a microreactor or a packed-bed reactor. Simultaneously, a solution of a cyanide salt, for instance, sodium cyanide, would be introduced into the same reactor. The precise control over stoichiometry and temperature afforded by the flow setup would be crucial to favor monosubstitution and minimize the formation of di-cyanated byproducts. The reaction stream would then pass through a back-pressure regulator to maintain the desired pressure and prevent solvent boiling at elevated temperatures, which can accelerate the reaction rate.

ParameterValueRationale
Reactor Type Packed-bed with a solid-supported catalyst or MicroreactorEnhances mixing and heat transfer; a packed-bed could utilize a phase-transfer catalyst to facilitate the reaction.
Temperature 80-120 °CIncreased temperature to accelerate the SNAr reaction, precisely controlled to ensure selectivity.
Residence Time 5-20 minutesOptimized to achieve high conversion while minimizing byproduct formation.
Flow Rate 0.5-5.0 mL/minDependent on reactor volume and desired throughput.
Pressure 5-15 barTo suppress solvent evaporation and enhance reaction rates.
Reagents 2-amino-4,6-dichloropyrimidine, Sodium CyanideReadily available starting materials for the synthesis.
Solvent DMSO or DMFHigh-boiling polar aprotic solvents suitable for SNAr reactions.

Step 2: Continuous Flow Hydrogenation

The resulting intermediate, 4-cyano-6-chloropyrimidin-2-amine, would then be directly channeled into a second flow module for the reduction of the nitrile to the primary amine. Catalytic hydrogenation is a well-established method for this transformation. In a flow setup, this is typically achieved by passing the substrate solution through a packed-bed reactor containing a heterogeneous catalyst, such as Raney nickel or a supported palladium or platinum catalyst. researchgate.netnih.gov

The stream containing 4-cyano-6-chloropyrimidin-2-amine would be mixed with a stream of hydrogen gas before entering the heated catalyst bed. The use of a trickle-bed reactor or a gas-liquid slug flow regime ensures efficient contact between the substrate, hydrogen, and the catalyst. This method offers significant safety advantages over batch hydrogenation, which requires the handling of large volumes of flammable hydrogen gas under pressure. The continuous process allows for precise control of hydrogen pressure and temperature, which is critical for achieving high selectivity and preventing over-reduction or side reactions.

ParameterValueRationale
Reactor Type Packed-bed reactor (e.g., H-Cube® or similar)Allows for safe and efficient handling of hydrogen gas and heterogeneous catalyst.
Catalyst Raney Nickel, Pd/C, or Pt/CStandard catalysts for nitrile reduction, chosen for selectivity and activity.
Temperature 40-80 °CMild temperatures to ensure the selectivity of the nitrile reduction without affecting the chloro-substituent.
Hydrogen Pressure 10-50 barSufficient pressure to ensure efficient hydrogenation.
Residence Time 2-10 minutesShort residence times are often sufficient in highly efficient catalytic flow reactors.
Flow Rate 1.0-10.0 mL/minAdjusted to optimize conversion and throughput.
Solvent Methanol or EthanolSolvents that are compatible with hydrogenation and can dissolve the substrate.

The effluent from the hydrogenation reactor would contain the desired product, this compound, which could then be subjected to a continuous work-up and purification process, such as liquid-liquid extraction and crystallization, to yield the final compound in high purity and on a scalable basis. The integration of these steps into a fully continuous process would represent a state-of-the-art manufacturing approach for this important chemical building block.

Reactivity of the Aminomethyl Side Chain

The aminomethyl group [-CH₂NH₂] attached to the C4 position of the pyrimidine ring behaves as a typical primary alkylamine, offering a versatile handle for various chemical modifications.

The primary amine of the aminomethyl side chain is nucleophilic and can readily participate in a variety of common amine derivatization reactions.

Acylation: The amine can be acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This is a robust and widely used transformation. For example, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative.

Alkylation: Alkylation of the primary amine with alkyl halides can lead to secondary or tertiary amines. However, polyalkylation is a common side reaction, which can sometimes be controlled by using a large excess of the amine or by employing reductive amination techniques. youtube.com

Derivatization: The amine can undergo reactions with isocyanates or isothiocyanates to form ureas and thioureas, respectively. It can also be converted into sulfonamides by reacting with sulfonyl chlorides.

Table 2: Representative Reactions of the Aminomethyl Side Chain

Reaction Type Reagent/Conditions Product Functional Group
Acylation Acetyl chloride, base (e.g., triethylamine) Amide
Alkylation Methyl iodide, base (e.g., K₂CO₃) Secondary/Tertiary Amine
Sulfonylation Toluenesulfonyl chloride, pyridine Sulfonamide

This table illustrates typical derivatization strategies. The specific outcomes depend on the chosen reagents and reaction conditions.

The methylene (B1212753) bridge (-CH₂-) connecting the amine to the pyrimidine ring is generally stable and less reactive than the amine itself or the C6-chloro position. Direct functionalization of this methylene group is challenging due to the high C-H bond dissociation energy.

Transformations involving this position are not common and would likely require advanced synthetic methods, such as radical-based reactions or oxidation under harsh conditions, which could compromise the integrity of the rest of the molecule. For most synthetic applications, the methylene bridge is considered an inert linker.

Comprehensive Mechanistic Studies of Key Transformations

Detailed mechanistic investigations are crucial for understanding and optimizing the reactivity of this compound. Such studies provide insights into reaction barriers, intermediate stabilities, and the influence of various catalytic systems.

Computational Elucidation of Transition States and Energy Barriers

As of the current literature survey, specific computational studies detailing the transition states and energy barriers for reactions involving this compound are not publicly available. However, computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the reactivity of related heterocyclic compounds. For instance, DFT calculations on other substituted pyrimidines have been used to analyze their reactivity descriptors and electronic structures, providing insights into their potential for various chemical transformations. mdpi.com

Future computational work on this compound would likely focus on:

Modeling Reaction Pathways: Simulating the step-by-step mechanism of nucleophilic substitution or cross-coupling reactions to identify the lowest energy pathways.

Calculating Activation Energies: Determining the energy barriers for key steps, such as oxidative addition and reductive elimination in palladium-catalyzed reactions, which would help in predicting reaction rates and optimizing conditions.

Analyzing Substituent Effects: Investigating how the aminomethyl and amino groups electronically influence the reactivity of the C-Cl bond.

Kinetic Studies and Mechanistic Probes for Reaction Pathways

Similarly, specific kinetic studies and the use of mechanistic probes for the reaction pathways of this compound have not been reported in the available scientific literature. Kinetic studies are instrumental in elucidating reaction mechanisms by providing experimental data on reaction rates, orders of reaction, and the effects of catalyst and substrate concentrations.

For related systems, such as the palladium-catalyzed cross-coupling of other chloroheterocycles, mechanistic studies have been conducted. These studies often employ techniques like reaction progress monitoring by NMR or chromatography to determine kinetic profiles. Mechanistic probes, such as deuterated substrates or radical traps, can help to distinguish between different possible reaction pathways. While no specific data exists for this compound, the general principles derived from studies on analogous compounds would be applicable.

Palladium-Catalyzed Cross-Coupling Reactions of the 6-Chloro Position

The chlorine atom at the 6-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Coupling Protocols for Aryl and Alkyl Substitutions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. While specific protocols for this compound are not detailed in the literature, extensive research on the Suzuki-Miyaura coupling of other chloropyrimidines provides a strong basis for its application. For instance, the coupling of 2,4-dichloropyrimidines has been shown to proceed with high regioselectivity, favoring substitution at the C4 position. mdpi.com The Suzuki coupling of resin-supported chloropyrimidines has also been successfully demonstrated. nih.gov

A typical Suzuki-Miyaura reaction would involve the reaction of this compound with an aryl or alkyl boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Chloro-N-Heterocycles

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseSolventYield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O95
2Solid-supported chloropyrimidine4-Methoxyphenylboronic acidPd₂(dba)₃/P(t-Bu)₃KFTHF75
35-(4-bromophenyl)-4,6-dichloropyrimidine4-Tolylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane85 mdpi.com

This table presents data from studies on related chloropyrimidines to illustrate typical reaction conditions and is not specific to this compound.

Heck and Sonogashira Coupling Applicability and Scope

The Heck reaction, which couples an alkene with an aryl or vinyl halide, and the Sonogashira reaction, which couples a terminal alkyne, are also powerful tools for the functionalization of this compound.

The Heck reaction would enable the introduction of a variety of substituted vinyl groups at the 6-position. The reaction is typically catalyzed by a palladium complex and requires a base.

The Sonogashira coupling is a highly efficient method for the synthesis of aryl- and heteroaryl-alkynes. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org It generally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov The synthesis of 2,3,5-trisubstituted 7-azaindoles from 3,5-dihalogenated 2-aminopyridines has been achieved using a double Sonogashira coupling reaction. nih.gov

Table 2: Examples of Sonogashira Coupling with Chloro-N-Heterocycles

EntryAryl HalideAlkyneCatalyst SystemBaseSolventYield (%)
12-Amino-3,5-diiodopyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF85 nih.gov
26-Chloro-9-(2-deoxy-β-D-ribofuranosyl)purine1-HeptynePd(OAc)₂/SPhosK₂CO₃Dioxane92
32,4-Dichloro-5-fluoropyrimidineTrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NTHF78

This table is illustrative and based on reactions with related heterocyclic compounds, not this compound.

Buchwald-Hartwig Amination Strategies for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. nih.gov This reaction would be highly valuable for the derivatization of this compound, allowing for the introduction of a wide range of amino functionalities at the 6-position. The reaction typically utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base.

Studies on related substrates, such as the amination of 6-aryl-2,4-dichloropyrimidine, have shown that these reactions can be highly regioselective. acs.org Furthermore, sequential Buchwald-Hartwig aminations have been used for the controlled functionalization of dihalogenated heterocycles. nih.gov The synthesis of 6-arylaminoflavones has also been accomplished via this method. mdpi.compreprints.org

Table 3: Representative Buchwald-Hartwig Amination Conditions

EntryAryl HalideAmineCatalyst/LigandBaseSolventYield (%)
16-Aryl-2,4-dichloropyrimidineMorpholinePd(OAc)₂/BINAPLiHMDSToluene88 acs.org
26-Bromo-2-chloroquinolinePiperidinePd₂(dba)₃/XantphosCs₂CO₃Toluene91 nih.gov
36-BromoflavoneAnilinePd₂(dba)₃/XantphosCs₂CO₃Toluene95 mdpi.compreprints.org

This table provides examples from related systems to indicate the general conditions for Buchwald-Hartwig amination and is not based on studies with this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel and Highly Efficient Synthetic Methodologies for 4-(Aminomethyl)-6-chloropyrimidin-2-amine and its Analogs

The pursuit of novel and efficient synthetic routes to this compound and its derivatives is driven by the need for sustainable and cost-effective chemical processes. Traditional methods for pyrimidine (B1678525) synthesis can be lengthy and often result in modest yields. nih.gov Modern synthetic organic chemistry is thus focused on developing more streamlined approaches.

One promising direction is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times significantly for the formation of substituted pyrimidines, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comacs.org For instance, microwave-assisted cyclization reactions can produce pyrimidine derivatives in under an hour, a substantial improvement over conventional methods that can take much longer. nih.gov Another area of intense research is the development of one-pot, multi-component reactions . These reactions, where multiple reactants are combined in a single flask to form a complex product, offer significant advantages in terms of operational simplicity and resource efficiency. mdpi.comsci-hub.se The synthesis of functionalized 2-aminopyrimidines from β-chlorovinyl aldehydes and amidines exemplifies this approach, providing a general and practical route to this class of compounds. sci-hub.se

Furthermore, the exploration of novel catalytic systems is a key focus. Transition-metal catalyzed cross-coupling reactions have already demonstrated their power in creating diverse pyrimidine structures. tandfonline.com Future research will likely investigate the use of more earth-abundant and non-toxic metal catalysts to enhance the sustainability of these processes. The development of solvent-free reaction conditions is another important trend, as demonstrated by the synthesis of 2-aminopyrimidine (B69317) derivatives through the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine. mdpi.comsemanticscholar.org

Synthetic Strategy Key Features Potential Advantages for Synthesizing Analogs
Microwave-Assisted Organic Synthesis (MAOS)Rapid heating, shorter reaction times. nih.govIncreased throughput, improved yields, reduced side-products.
One-Pot, Multi-Component ReactionsMultiple bonds formed in a single operation. sci-hub.seHigh atom economy, operational simplicity, reduced waste.
Novel Catalytic SystemsUse of earth-abundant metals, improved catalyst design.Lower cost, reduced toxicity, enhanced reaction scope.
Solvent-Free ReactionsReagents are heated together without a solvent. mdpi.comsemanticscholar.orgGreener chemistry, simplified workup, reduced solvent waste.

Advanced Mechanistic Studies of Complex Multi-step Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and designing new ones. The formation of the pyrimidine ring and the introduction of its various substituents involve a series of complex transformations. Advanced mechanistic studies, combining experimental techniques with computational modeling, are beginning to unravel the intricate details of these processes.

For example, understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on di- or tri-chlorinated pyrimidines is critical for controlling the final substitution pattern. Studies on the synthesis of 2,4-diaminopyrimidines have shown that thermal conditions with a base like sodium bicarbonate can minimize the formation of undesired regioisomers. nih.gov Future research will likely employ in-situ reaction monitoring techniques, such as specialized forms of spectroscopy, to observe reactive intermediates and transition states directly. nih.gov

Moreover, the study of deconstruction-reconstruction strategies offers a novel approach to pyrimidine diversification. nih.gov This involves transforming a pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to an iminoenamine building block. This intermediate can then be used in various reactions to form other heterocyclic systems, providing access to analogs that would be difficult to obtain through traditional methods. nih.gov Mechanistic insights into these cleavage and recyclization steps are essential for expanding the scope and predictability of this powerful strategy. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

AI/ML Application Function Impact on Pyrimidine Chemistry
Retrosynthesis PlanningProposes synthetic routes by deconstructing the target molecule. sciencedaily.comAccelerates the design of efficient syntheses for new analogs.
Reaction Outcome PredictionPredicts the products and yields of unknown reactions. researchgate.netReduces experimental failures and optimizes reaction conditions.
Virtual ScreeningIdentifies promising candidates from large chemical databases. researchgate.netSpeeds up the discovery of new bioactive pyrimidine derivatives.
De Novo Drug DesignGenerates novel molecular structures with desired properties. nih.govCreates innovative pyrimidine scaffolds for therapeutic applications.

Development of High-Throughput Screening Methodologies for New Synthetic Reactions

High-throughput screening (HTS) is a powerful strategy for accelerating the discovery and optimization of new chemical reactions. unchainedlabs.com By running hundreds or even thousands of reactions in parallel, HTS allows chemists to rapidly explore a wide range of reaction parameters, such as catalysts, solvents, bases, and temperatures. This approach is particularly valuable for identifying optimal conditions for the synthesis of this compound and its derivatives.

For example, in the development of kinase inhibitors based on a 2,4-diaminopyrimidine (B92962) core, HTS was used to identify initial hit compounds from a large corporate library. nih.gov Subsequent optimization of these hits was then guided by further screening of analogs. This highlights how HTS can be a critical tool in the early, exploratory phase of a project. unchainedlabs.com

Future developments in this area will likely focus on the miniaturization and automation of reaction screening platforms, allowing for even greater throughput while minimizing the consumption of valuable starting materials. The integration of HTS with advanced analytical techniques, such as mass spectrometry, will enable the rapid and quantitative assessment of reaction outcomes. This combination of technologies will be instrumental in discovering novel and efficient methods for the functionalization of the pyrimidine core. nih.gov

Theoretical Insights into Pyrimidine Reactivity and Complex Functionalization Pathways

Theoretical and computational chemistry provides an invaluable lens through which to understand the intrinsic reactivity of the pyrimidine ring system. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the electron distribution within a molecule, revealing which sites are most susceptible to electrophilic or nucleophilic attack. researchgate.net

For pyrimidine and its derivatives, computational studies have been used to investigate the reactivity of different positions on the ring during chlorination. nih.gov Such studies can predict the most likely sites of reaction, which is critical for planning selective functionalization strategies. For instance, calculations have shown that the C6 position in many pyrimidine compounds is not readily attacked by electrophiles due to its positive charge. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-6-chloropyrimidin-2-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives with aminomethyl groups are often prepared by reacting chloropyrimidine intermediates with ammonia or amine derivatives under controlled conditions. Structural analogs (e.g., N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) utilize hydrogen bonding and steric effects to guide regioselectivity .
  • Key Considerations : Use anhydrous solvents (e.g., THF or DMF), catalysts like Pd for cross-coupling, and monitor reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., NH2_2 at δ 5.2–6.0 ppm) and chloropyrimidine carbons (δ 150–160 ppm).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray studies resolve bond lengths and angles (e.g., dihedral angles between pyrimidine and substituent rings ≈ 12–86°) .
    • Data Table :
ParameterValue (Å/°)Source
C–Cl bond length1.73–1.75 Å
Pyrimidine ring planarity≤ 0.03 Å deviation

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Test solubility in polar (DMSO, water) and non-polar solvents (chloroform). Stability assays (TGA/DSC) show decomposition above 200°C. Store at –20°C in inert atmospheres to prevent hydrolysis of the chloropyrimidine moiety .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. ICReDD’s approach combines computational reaction path searches with experimental validation, reducing trial-and-error cycles by 50% .
  • Example : Simulate substituent effects on pyrimidine ring electrophilicity to prioritize amine coupling sites.

Q. How to resolve contradictions in spectral data for structural confirmation?

  • Methodology : Cross-validate NMR/X-ray data with theoretical calculations (e.g., Gaussian software). For example, conflicting NOE signals in crowded regions can be resolved by comparing experimental dihedral angles (e.g., 86.1° for substituent orientation) with computed values .

Q. What strategies explore structure-activity relationships (SAR) for pyrimidine derivatives?

  • Methodology :

  • Modify substituents (e.g., replace Cl with F or CH3_3) and assay biological activity (e.g., antimicrobial assays).
  • Correlate electronic properties (Hammett constants) with reactivity trends. Analogs like 4-chloro-6-methylpyrimidin-2-amine show enhanced activity due to lipophilic Cl and NH2_2 groups .

Q. What mechanistic insights explain regioselectivity in pyrimidine functionalization?

  • Methodology : Kinetic studies (e.g., Eyring plots) and isotopic labeling track reaction pathways. For example, steric hindrance at C4 directs aminomethylation to C5 in 6-methylpyrimidines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.